2-Pentanone, 4-phenyl-, (R)-
Description
Significance of Chiral Ketones in Asymmetric Synthesis
Chiral ketones are of paramount importance in asymmetric synthesis, a branch of chemistry focused on the selective production of one enantiomer of a chiral molecule. uwindsor.ca Enantiomers, non-superimposable mirror images of each other, can exhibit profoundly different biological activities. diva-portal.org For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. diva-portal.org Consequently, the ability to synthesize enantiomerically pure compounds is crucial in the pharmaceutical, agrochemical, and fragrance industries.
Chiral ketones serve as versatile building blocks and catalysts in a multitude of asymmetric transformations. nih.govrsc.org They can be used to introduce chirality into a molecule, acting as precursors for the synthesis of other chiral compounds such as alcohols and amines. nih.govacs.org The carbonyl group of a chiral ketone provides a reactive site for a wide range of chemical modifications, while the existing stereocenter directs the stereochemical outcome of these reactions. This substrate-controlled diastereoselection is a powerful strategy for creating new stereocenters with a defined configuration. uwindsor.ca
Furthermore, chiral ketones themselves can act as catalysts in asymmetric reactions. rsc.org For example, certain chiral ketones have been shown to be highly effective catalysts for the asymmetric epoxidation of olefins. acs.org This catalytic approach is highly desirable as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst, making the process more efficient and atom-economical. diva-portal.org The development of novel chiral ketone catalysts continues to be an active area of research, with a focus on improving enantioselectivity, broadening substrate scope, and enhancing catalytic activity. rsc.org
Overview of (R)-2-Pentanone, 4-phenyl- as a Chiral Intermediate
(R)-2-Pentanone, 4-phenyl- is a specific chiral ketone that has garnered attention as a valuable chiral intermediate in organic synthesis. acs.org Its structure features a phenyl group at the 4-position and a ketone at the 2-position, with the stereogenic center located at the carbon atom bearing the phenyl group. This particular arrangement of functional groups makes it a useful precursor for the synthesis of a variety of more complex chiral molecules.
The presence of both a ketone and a chiral center allows for a range of stereoselective transformations. The ketone can be reduced to a secondary alcohol, subjected to nucleophilic addition, or converted to an enolate, all while the stereochemistry at the 4-position influences the stereochemical outcome of the reaction. For example, the oxidation of (R)-(-)-(Z)- and (R)-(+)-(E)-3-penten-2-ol with palladium(II) has been shown to produce (R)-4-phenyl-2-pentanone, demonstrating a transfer of chirality. acs.org
The utility of (R)-2-Pentanone, 4-phenyl- extends to its role as a building block in the synthesis of biologically active compounds and other valuable chemical entities. Chiral ketones with phenyl substituents are common motifs in many natural products and pharmaceuticals. nih.gov The ability to synthesize (R)-2-Pentanone, 4-phenyl- in high enantiomeric purity is therefore a key step in the total synthesis of these target molecules.
Historical Context of Enantioselective Synthesis of Phenyl-Substituted Ketones
The development of methods for the enantioselective synthesis of phenyl-substituted ketones has a rich history, driven by the increasing demand for enantiomerically pure compounds. Early methods often relied on the resolution of racemic mixtures, a process that separates enantiomers but is inherently inefficient as it discards at least half of the material.
A significant advancement came with the advent of asymmetric catalysis, which allows for the direct synthesis of a single enantiomer from a prochiral starting material. diva-portal.org In the context of phenyl-substituted ketones, this often involves the asymmetric hydrogenation of α,β-unsaturated ketones or the asymmetric alkylation of enolates. diva-portal.orgacs.org The development of chiral catalysts, particularly those based on transition metals like rhodium and ruthenium, has been instrumental in achieving high levels of enantioselectivity in these reactions. diva-portal.orgacs.org
More recently, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral ketones. rsc.org Chiral amines, phosphoric acids, and other small organic molecules have been successfully employed as catalysts in a variety of reactions, including Michael additions and aldol (B89426) reactions, to produce phenyl-substituted ketones with high enantiomeric excess. rsc.org These methods offer several advantages, including milder reaction conditions and the avoidance of potentially toxic heavy metals.
The ongoing evolution of synthetic methodologies continues to provide more efficient and selective routes to enantiomerically pure phenyl-substituted ketones like (R)-2-Pentanone, 4-phenyl-, further expanding their accessibility and application in various fields of chemistry. nih.govwiley.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
67110-72-9 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(4R)-4-phenylpentan-2-one |
InChI |
InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1 |
InChI Key |
SYOVWIRLZABVDO-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for R 2 Pentanone, 4 Phenyl
Asymmetric Catalytic Synthesis
Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched compounds like (R)-2-Pentanone, 4-phenyl-. This section explores palladium and rhodium-based catalytic systems that have been successfully employed for this purpose.
Palladium(II) catalysts are effective for the oxidation of secondary alcohols to ketones. caltech.edu In the context of synthesizing (R)-2-Pentanone, 4-phenyl-, the oxidation of chiral allylic alcohols and the stereochemical control in palladation reactions are of particular importance.
The oxidation of chiral allylic alcohols using palladium(II) catalysts can lead to the formation of chiral ketones through a process involving chirality transfer. luc.edu Research has shown that the oxidation of (R)-(-)-(Z)- and (R)-(+)-(E)-3-penten-2-ol with Pd(II) using various nucleophiles, including phenyl groups, results in the formation of optically active β-substituted ketones. acs.org Specifically, the use of phenylpalladium, which is known to undergo syn-addition, with the appropriate chiral allylic alcohol precursor yields (R)-4-phenyl-2-pentanone. acs.org This outcome is consistent with a syn addition to the more stable π-complex formed between the palladium catalyst and the alkene. acs.org
An experiment involving the oxidation of (R)-E-3-penten-2-ol with a 51% enantiomeric excess (ee) using a Li2PdCl4 catalyst produced 4-phenyl-2-pentanone. luc.edu The product was determined to be 58% (R) and 42% (S), corresponding to a 16% ee. luc.edu This demonstrates the principle of chirality transfer from the starting alcohol to the ketone product, although with some loss of enantiomeric purity in this specific instance.
The general mechanism for the palladium(II)-catalyzed oxidation of secondary alcohols is believed to involve the initial formation of a palladium-alkoxide complex, followed by β-hydride elimination to produce the ketone and a palladium(0) species. caltech.edu The palladium(0) is then re-oxidized to palladium(II) by a co-oxidant, such as molecular oxygen, allowing the catalytic cycle to continue. caltech.edu
Table 1: Palladium-Catalyzed Oxidation of a Chiral Allylic Alcohol Precursor
| Starting Material | Catalyst | Product | Enantiomeric Composition of Product | Enantiomeric Excess (ee) of Product | Reference |
|---|---|---|---|---|---|
| (R)-E-3-penten-2-ol (51% ee) | Li2PdCl4 | 4-phenyl-2-pentanone | 58% (R), 42% (S) | 16% | luc.edu |
The stereochemical outcome of palladium-catalyzed reactions is highly dependent on the mode of palladation, which can be either syn or anti addition of the palladium and the nucleophile across the double bond. luc.eduacs.org In the synthesis of (R)-4-phenyl-2-pentanone from a chiral allylic alcohol, the hydroxyl group of the starting material directs the palladium catalyst to one face of the double bond, leading to the formation of a specific diastereomeric π-complex. acs.org
The reaction of phenylpalladium with (R)-(−)-(Z)-3-penten-2-ol results in the formation of (R)-4-phenyl-2-pentanone. acs.org This result is indicative of a syn-phenylpalladation of the double bond. acs.org The regioselectivity, i.e., the formation of the 4-phenyl substituted ketone, is also a critical aspect of this transformation. The steric interactions between the terminal methyl groups of the pentenol substrate favor the formation of one π-complex over the other, influencing the regiochemical outcome of the nucleophilic attack. acs.org
The choice of ligands on the palladium center and the reaction conditions can significantly influence both the stereochemistry and regioselectivity of the reaction. nih.gov For instance, the use of chiral ligands can induce asymmetry in the catalytic process, leading to the preferential formation of one enantiomer. caltech.edu The development of catalyst systems that allow for high levels of stereochemical control is crucial for the efficient synthesis of enantiopure compounds like (R)-4-phenyl-2-pentanone.
Rhodium complexes are highly effective catalysts for the asymmetric hydrogenation of various prochiral substrates, including α,β-unsaturated ketones. rushim.runih.gov This methodology provides a direct route to chiral saturated ketones like (R)-4-phenyl-2-pentanone.
The asymmetric conjugate reduction of (E)-4-phenyl-3-penten-2-one using a chiral rhodium catalyst is a powerful method for producing enantiomerically enriched 4-phenyl-2-pentanone. wiley-vch.de Research has demonstrated that rhodium catalysts bearing chiral ligands can achieve high yields and excellent enantioselectivities for this transformation. wiley-vch.de
In one study, the use of a chiral rhodium(2,6-bisoxazolinylphenyl) catalyst for the conjugate reduction of (E)-4-phenyl-3-penten-2-one resulted in the formation of (R)-4-phenyl-2-pentanone with a high enantiomeric excess. wiley-vch.de This highlights the effectiveness of this catalytic system in controlling the stereochemical outcome of the reduction.
Table 2: Rhodium-Catalyzed Asymmetric Conjugate Reduction of (E)-4-phenyl-3-penten-2-one
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Configuration | Reference |
|---|---|---|---|---|---|
| (E)-4-phenyl-3-penten-2-one | Chiral Rhodium(2,6-bisoxazolinylphenyl) | 4-Phenyl-2-pentanone | High | R | wiley-vch.de |
The success of rhodium-catalyzed asymmetric hydrogenations is heavily reliant on the design of the chiral ligand coordinated to the rhodium center. rushim.ru The ligand's structure creates a chiral environment around the metal, which dictates the facial selectivity of the hydride attack on the prochiral substrate.
For the synthesis of (R)-4-phenyl-2-pentanone, the choice of a suitable chiral phosphine (B1218219) ligand, such as those derived from BINAP or other C2-symmetric diphosphines, is critical for achieving high enantioselectivity. rushim.ruiyte.edu.tr The optimization of the catalyst system involves screening different ligands, solvents, and reaction conditions to maximize both the catalytic activity and the enantiomeric excess of the desired product. iyte.edu.tr The electronic and steric properties of the ligand play a crucial role in the catalytic performance. For instance, the bite angle of a bidentate phosphine ligand can significantly influence the selectivity of the catalyst. orgsyn.org
Other Transition Metal-Catalyzed Approaches to Chiral Phenyl Ketones
The synthesis of chiral ketones, including phenyl-substituted variants, can be achieved through various transition metal-catalyzed reactions. These methods often involve the asymmetric addition of organometallic reagents to carbonyl compounds or the hydroacylation of olefins. For instance, rhodium(I)-catalyzed asymmetric hydroacylation of ketones has been shown to produce chiral lactones with high enantioselectivity. nih.gov This process involves the C-H activation of an aldehyde followed by cyclization onto a ketone. nih.gov A variety of aryl ketones, including phenyl and substituted phenyl ketones, are effective substrates in these transformations. nih.gov
Another approach involves the use of transition metal catalysts for the oxidative C-H bond coupling with aldehydes to yield ketones, which serves as a complementary method to traditional Friedel-Crafts acylation. nih.gov Furthermore, ruthenium and osmium complexes with chiral CNN pincer ligands have demonstrated high efficiency in the transfer hydrogenation of prochiral ketones, yielding chiral alcohols with up to 98% enantiomeric excess (ee). acs.org These alcohols can then be oxidized to the corresponding chiral ketones. The synthesis of the chiral ligands themselves can be achieved through chemoenzymatic routes. acs.org
The table below summarizes some transition metal-catalyzed approaches applicable to the synthesis of chiral phenyl ketones.
| Catalyst System | Reaction Type | Substrate Scope | Enantioselectivity | Reference |
| Rh(I) with chiral phosphine ligand | Asymmetric Intramolecular Hydroacylation | Aryl and alkyl ketones | High | nih.gov |
| Ru(II) and Os(II) with chiral CNN pincer ligands | Asymmetric Transfer Hydrogenation | Prochiral ketones | Up to 98% ee | acs.org |
| Palladium complexes | Carbonylation of arylacetylenes | Arylacetylenes | High yield | scispace.com |
Biocatalytic Routes to Enantiomerically Enriched Phenyl-Substituted Ketones
Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of enantiomerically pure compounds. georgiasouthern.edu Enzymes, with their inherent stereoselectivity, can be employed for the resolution of racemic mixtures or the asymmetric synthesis from prochiral precursors. nih.govnih.gov
Enzymatic Resolution of Racemic Mixtures (Applicable to Related Ketones)
Enzymatic kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. scispace.com Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that can catalyze the oxidation of ketones to esters or lactones in an enantioselective manner. scispace.comcore.ac.uk For example, phenylacetone (B166967) monooxygenase (PAMO) and 4-hydroxyacetophenone monooxygenase (HAPMO) have been successfully used in the kinetic resolution of racemic cyclic and linear ketones. scispace.com In the case of racemic 2-phenylpentan-3-one, PAMO-catalyzed oxidation led to the formation of the (S)-ester, leaving the unreacted (R)-ketone with high enantiomeric excess (E > 200). scispace.com This approach demonstrates the potential for obtaining enantiomerically enriched phenyl-substituted ketones.
The efficiency of such resolutions can be influenced by reaction parameters like pH and temperature. scispace.com Dynamic kinetic resolution (DKR) is an advanced approach that combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgnih.gov
Enantioselective Synthesis from Prochiral Precursors (Analogous Systems)
The asymmetric reduction of prochiral ketones is a common biocatalytic strategy to produce chiral alcohols, which can subsequently be oxidized to the desired chiral ketones. rsc.orgmdpi.com Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones with high stereoselectivity. rsc.org For instance, whole cells of Lactobacillus kefiri P2 have been used for the enantioselective reduction of various prochiral ketones, including 4-phenyl-2-butanone, to the corresponding (R)-alcohols with high conversion and enantiomeric excess. sci-hub.se
Engineered KREDs have been developed to enhance their activity and stereoselectivity for industrial applications. rsc.org These enzymes can be used as isolated enzymes or as part of whole-cell systems, which also contain the necessary cofactors and regeneration systems. nih.govrsc.org The choice of biocatalyst can influence the stereochemical outcome of the reaction, with different enzymes exhibiting opposite stereopreferences. rsc.org
Multi-Enzyme Systems for Ketone Transformations (General Principles)
Multi-enzyme cascade reactions mimic metabolic pathways in living cells, allowing for multi-step syntheses in a single pot. mdpi.comresearchgate.net These systems offer advantages such as reduced downstream processing costs and the ability to shift reaction equilibria towards the desired product. researchgate.net For example, a multi-enzyme system combining an (R)-selective ω-transaminase, a formate (B1220265) dehydrogenase, a formate acetyltransferase, and a lactate (B86563) dehydrogenase has been constructed to improve the conversion of ketones to chiral amines by efficiently removing the pyruvate (B1213749) by-product. rsc.org This system demonstrated high conversions for substrates like 2-pentanone and 4-phenyl-2-butanone. rsc.org
Multi-enzyme systems can also be integrated into flow chemistry setups, which can enhance mass transfer and facilitate large-scale production. mdpi.com The immobilization of enzymes in these systems allows for their reuse and simplifies product purification. mdpi.com
Chemoenzymatic Strategies
Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective synthetic routes. researchgate.netbohrium.com This approach can involve the use of a chemical catalyst to generate a substrate for an enzymatic reaction or vice versa. For example, a chemoenzymatic cascade was developed for the synthesis of chiral α-benzyl cyclic ketones by integrating an organobismuth-catalyzed aldol (B89426) condensation with a biocatalytic reduction step. researchgate.net
Another strategy involves the combination of metal-catalyzed racemization with enzymatic kinetic resolution in dynamic kinetic resolution (DKR) processes. rsc.org Chemoenzymatic methods have also been employed for the synthesis of optically active aryl-substituted oxygen-containing heterocycles, where a whole-cell mediated asymmetric reduction of a halo-ketone is followed by a chemical cyclization step. mdpi.com This approach has been successful in producing valuable chiral building blocks. mdpi.com
The table below highlights some chemoenzymatic strategies for the synthesis of chiral compounds.
| Strategy | Key Steps | Outcome | Reference |
| Chemoenzymatic Cascade | Organobismuth-catalyzed aldol condensation and biocatalytic reduction | Chiral α-benzyl cyclic ketones | researchgate.net |
| Dynamic Kinetic Resolution | Metal-catalyzed racemization and enzymatic kinetic resolution | Enantiomerically pure products from racemates | rsc.org |
| Sequential Chemoenzymatic Synthesis | Whole-cell mediated asymmetric reduction and chemical cyclization | Optically active aryl-substituted oxygen heterocycles | mdpi.com |
Diastereoselective Synthesis of Related Phenyl-Containing Ketones
Diastereoselective synthesis aims to control the formation of stereoisomers in molecules with multiple chiral centers. One approach involves the nucleophilic addition of organometallic reagents to β-keto esters. The use of organocerium compounds in combination with TiCl₄ has been shown to be highly efficient and stereoselective for the synthesis of tertiary alcohols from phenyl ketone derivatives. researchgate.net
Another method for diastereoselective synthesis involves the photodecarbonylation of di(3-phenyl-2-pyrrolidinon-3-yl)ketones. rsc.org This process allows for the synthesis of compounds with adjacent all-carbon quaternary stereogenic centers. rsc.org Additionally, hypervalent iodine-mediated α-acetoxylation of cyclic ketones can proceed with high diastereoselectivity. frontiersin.org The reaction of 4-phenylcyclohexanone (B41837) with (diacetoxyiodo)benzene (B116549) in the presence of an activator can lead to the formation of the cis-α-acetoxy ketone with good selectivity. frontiersin.org
Stereoselective Transformations of R 2 Pentanone, 4 Phenyl
Reductive Transformations
Reductive transformations of the carbonyl group in (R)-2-Pentanone, 4-phenyl- are key to producing stereochemically defined downstream products. Both biocatalytic and chemo-catalytic methods have been developed to achieve high selectivity.
Asymmetric Reduction to Chiral Alcohols
The conversion of (R)-2-Pentanone, 4-phenyl- to the corresponding chiral secondary alcohols, (2R,4R)- and (2S,4R)-4-phenyl-2-pentanol, can be accomplished with high enantioselectivity through enzymatic or chemo-catalytic methods.
Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones. nih.govnih.gov These enzymes, belonging to the oxidoreductase class, catalyze the NAD(P)H-dependent reduction of carbonyl compounds. nih.govsrce.hr The stereochemical outcome of the reduction is determined by the enzyme's inherent facial selectivity, which is often described by Prelog's rule. Prelog's rule predicts the formation of (S)-alcohols, while anti-Prelog enzymes yield (R)-alcohols. nih.govnih.gov
Ketoreductases from various microbial sources have been successfully employed for the reduction of a wide range of ketones. nih.govamazonaws.com For instance, whole cells of Acetobacter pasteurianus GIM1.158 have been shown to effectively catalyze the anti-Prelog reduction of various prochiral ketones, yielding (R)-alcohols with high enantiomeric excess (e.e.). nih.gov While specific data for (R)-4-phenyl-2-pentanone is not extensively detailed, the reduction of analogous ketones such as 2-octanone (B155638) demonstrates the potential of these systems. Under optimized conditions, the reduction of 2-octanone yielded (R)-2-octanol with >99.9% e.e. and a 95.0% yield on a preparative scale. nih.gov
Similarly, ADHs from sources like Lactobacillus brevis (LB-ADH) and Thermoanaerobacter sp. have been used for reducing acetophenone (B1666503) derivatives. researchgate.net The success of these reductions can be influenced by the electronic properties and size of substituents on the ketone substrate. researchgate.net The reduction of 4-phenyl-2-butanone, a close structural analog, has been studied using horse liver alcohol dehydrogenase (HLADH), highlighting the viability of this enzymatic approach. osti.govresearchgate.net
| Enzyme Type | Substrate Example | Product | Stereoselectivity | Yield | Reference |
| Whole-cell KRED | 2-Octanone | (R)-2-Octanol | >99.9% e.e. (anti-Prelog) | 95.0% | nih.gov |
| KRED-10 | α-amido-β-keto esters | cis-(2S,3R)-alcohol | 99% dr, >99% e.e. | - | nih.gov |
| ADH from R. ruber | Acetophenone | (S)-1-Phenylethanol | >99% e.e. | 85% | uniovi.es |
| ADH from L. brevis | Acetophenone | (R)-1-Phenylethanol | >99% e.e. | 86% | uniovi.es |
This table presents representative data for enzymatic reductions of analogous ketones to illustrate the potential transformations for (R)-2-Pentanone, 4-phenyl-.
Chemo-catalytic asymmetric hydrogenation offers a powerful alternative to biocatalysis for the synthesis of chiral alcohols. This method typically involves the use of a chiral metal catalyst to facilitate the addition of hydrogen across the carbonyl double bond.
The hydrogenation of 4-phenyl-2-butanone, a structurally similar ketone, has been investigated using platinum catalysts supported on materials like TiO2 and SiO2. bham.ac.uk These studies show that reaction parameters, including the choice of solvent and reactor scale, can significantly influence both the reaction rate and the selectivity between hydrogenation of the ketone group versus the aromatic ring. bham.ac.uk For example, using a Pt/Al2O3 catalyst for the hydrogenation of 1-phenyl-1,2-propanedione (B147261) resulted in (R)-1-hydroxy-1-phenylpropanone with 65% e.e. bham.ac.uk
Other catalytic systems, such as zeolite-supported gelatin-iron complexes, have proven effective for the asymmetric hydrogenation of various ketones like 4-methyl-2-pentanone (B128772) to (R)-4-methyl-2-pentanol with high optical yields. researchgate.net Similarly, wool-Pt complexes have been used to catalyze the asymmetric hydrogenation of ketones, producing the corresponding (R)-alcohols. researchgate.net These examples underscore the broad applicability of chemo-catalytic methods for the stereoselective reduction of ketones like (R)-2-Pentanone, 4-phenyl-.
| Catalyst System | Substrate Example | Product | Optical Yield / e.e. | Reference |
| Zeolite-gelatin-Fe | 4-Methyl-2-pentanone | (R)-4-Methyl-2-pentanol | 52–100% | researchgate.net |
| Wool-Pt complex | 4-Methyl-2-pentanone | (R)-4-Methyl-2-pentanol | - | researchgate.net |
| Pt/Al2O3 | 1-Phenyl-1,2-propanedione | (R)-1-hydroxy-1-phenylpropanone | 65% e.e. | bham.ac.uk |
This table showcases results from the chemo-catalytic hydrogenation of analogous ketones.
Reductive Amination to Chiral Amines
Reductive amination is a direct and atom-efficient method for synthesizing chiral amines from ketones. Biocatalytic approaches, particularly those using ω-transaminases, are highly favored for their exceptional stereoselectivity.
ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone acceptor, producing a chiral amine. researchgate.netalmacgroup.com This method allows for the synthesis of either the (R)- or (S)-enantiomer of the amine by selecting an appropriate ω-TA with the desired stereoselectivity. researchgate.netmdpi.com The direct asymmetric synthesis of a chiral amine from a prochiral ketone can theoretically achieve a 100% yield, making it a highly desirable process in pharmaceutical manufacturing. almacgroup.com
The asymmetric amination of 4-phenyl-2-butanone, a close analog of (R)-4-phenyl-2-pentanone, has been studied using various ω-TAs. For instance, employing ATA-117 as the biocatalyst in the presence of 15% v/v DMSO as a co-solvent yielded the (R)-amine, while ATA-113 or ATA-103 favored the formation of the (S)-enantiomer. researchgate.net The reaction temperature can also influence conversion rates, with some enzymes showing increased activity at higher temperatures while others may experience decreased stability. researchgate.net
| ω-Transaminase | Substrate | Amine Donor | Product | Conversion | e.e. | Reference |
| ATA-113 | 4-Phenyl-2-butanone | L-Alanine | (S)-4-phenyl-2-butylamine | 82% (at 40°C) | >99% | researchgate.net |
| ATA-117 | 4-Phenyl-2-butanone | L-Alanine | (R)-4-phenyl-2-butylamine | High | >99% | researchgate.net |
| ArR-TA | 1-Phenylpropan-2-one | (R)-α-MBA | (R)-1-phenylpropan-2-amine | 88-89% | >99% | nih.gov |
This table provides data on the ω-TA mediated synthesis of chiral amines from analogous ketones.
A critical aspect of both ADH/KRED-catalyzed reductions and ω-TA-mediated aminations is the management of co-substrates and reaction equilibria. ADH and KRED reactions are dependent on expensive nicotinamide (B372718) cofactors (NADH or NADPH). srce.hrfrontiersin.org To make these processes economically viable, in-situ cofactor regeneration is essential. A common strategy is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol (B130326), is added in excess. nih.gov The oxidation of isopropanol to acetone (B3395972) by the same enzyme regenerates the required NADH or NADPH. nih.govuniovi.es Another method is the "enzyme-coupled" system, where a second enzyme, like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is used to regenerate the cofactor. uniovi.esresearchgate.net For example, GDH oxidizes glucose to gluconolactone, concomitantly reducing NAD(P)+ to NAD(P)H. uniovi.esrsc.org
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For (R)-2-Pentanone, 4-phenyl-, the existing stereocenter can influence the stereochemical outcome of these reactions, leading to the preferential formation of one diastereomer over another.
Aldol (B89426) Condensation Reactions
The aldol condensation is a powerful method for forming carbon-carbon bonds by reacting an enol or enolate with a carbonyl compound. iitk.ac.in In the case of unsymmetrical ketones like 4-phenyl-2-pentanone, the regioselectivity of enolate formation (i.e., which α-proton is removed) is a critical factor that determines the final product. Base-catalyzed reactions typically favor the removal of a proton from the less substituted methyl group, while acid-catalyzed conditions tend to favor enolization towards the more substituted methylene (B1212753) group. core.ac.uk
For instance, the reaction of 4-phenyl-2-pentanone with an aldehyde under basic conditions would be expected to proceed through the enolate formed at the C1 methyl group. The subsequent nucleophilic attack on the aldehyde, followed by workup, would yield a β-hydroxy ketone. The stereochemistry of the newly formed hydroxyl-bearing carbon is influenced by the existing chiral center at C4.
Conversely, under acidic conditions, the enol would likely form at the C3 position. The subsequent reaction with an aldehyde would lead to a different constitutional isomer of the β-hydroxy ketone product. The stereoselectivity of these reactions is a subject of ongoing research, with the aim of developing highly diastereoselective methods.
Conjugate Addition Reactions
Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com While (R)-2-Pentanone, 4-phenyl- itself is not the α,β-unsaturated species, its enolate can act as the nucleophile in conjugate addition reactions.
The lithium enolate of (R)-2-Pentanone, 4-phenyl-, can be generated by treatment with a strong base like lithium diisopropylamide (LDA). This enolate can then be added to various Michael acceptors, such as α,β-unsaturated esters or ketones. The stereochemical outcome of this addition is influenced by the chiral environment of the enolate, leading to the diastereoselective formation of the 1,5-dicarbonyl product.
A related area of study involves the conjugate addition of nucleophiles to α,β-unsaturated ketones derived from (R)-2-Pentanone, 4-phenyl-. For example, the dehydration of the aldol adduct of (R)-2-Pentanone, 4-phenyl- can lead to an α,β-unsaturated ketone. The subsequent conjugate addition of a nucleophile, such as a Gilman reagent (a lithium diorganocopper), to this chiral Michael acceptor can proceed with high diastereoselectivity. libretexts.org This approach allows for the creation of a new stereocenter at the β-position relative to the carbonyl group, with its configuration being directed by the existing stereocenter.
Research in this area has explored the use of various chiral auxiliaries to control the stereoselectivity of conjugate additions. For example, the highly diastereoselective conjugate addition of (R)- and (S)-4-phenyl-2-oxazolidinone to nitroalkenes has been reported. arkat-usa.orgnih.gov This demonstrates the potential for using chiral auxiliaries to achieve high levels of stereocontrol in conjugate addition reactions.
Grignard Reagent Additions (General Ketone Reactivity)
Grignard reagents are powerful nucleophiles that readily add to the carbonyl group of ketones to form tertiary alcohols. masterorganicchemistry.comlibretexts.orgsigmaaldrich.com The reaction of (R)-2-Pentanone, 4-phenyl- with a Grignard reagent (R'MgX) results in the formation of a new stereocenter at the carbonyl carbon. The stereochemical outcome of this addition is governed by Cram's rule or the Felkin-Anh model, which predict the favored direction of nucleophilic attack based on the steric and electronic properties of the substituents on the adjacent chiral center.
The addition of a Grignard reagent to (R)-2-Pentanone, 4-phenyl- will produce a diastereomeric mixture of tertiary alcohols. The ratio of these diastereomers will depend on the specific Grignard reagent used and the reaction conditions.
| Reagent | Product | Stereoselectivity |
| Methylmagnesium bromide | 2-Methyl-4-phenyl-2-pentanol | Diastereomeric mixture |
| Ethylmagnesium bromide | 2-Ethyl-4-phenyl-2-pentanol | Diastereomeric mixture |
| Phenylmagnesium bromide | 2,4-Diphenyl-2-pentanol | Diastereomeric mixture |
Halogenation and Other Functional Group Interconversions
The introduction of a halogen atom at the α-position of a ketone provides a versatile handle for further functional group transformations. ucsb.edu The α-halogenation of (R)-2-Pentanone, 4-phenyl- can be achieved under either acidic or basic conditions.
Under acidic conditions, the reaction proceeds through the enol form. For an unsymmetrical ketone like (R)-2-Pentanone, 4-phenyl-, halogenation can occur at either the C1 or C3 position. The regioselectivity is often influenced by the relative stability of the two possible enol intermediates. ucsb.edu
Base-catalyzed halogenation proceeds through the enolate ion. In this case, the less substituted enolate is typically formed faster, leading to halogenation at the methyl group (C1). ucsb.edu If an excess of base and halogen is used, the haloform reaction can occur, leading to the formation of a carboxylate and a haloform. msu.edu
The resulting α-halo ketone is a valuable intermediate for various subsequent reactions. For example, it can undergo nucleophilic substitution reactions to introduce a variety of functional groups, or it can be subjected to elimination reactions to form an α,β-unsaturated ketone.
Other functional group interconversions involving the carbonyl group of (R)-2-Pentanone, 4-phenyl- are also possible. For instance, reduction of the ketone using a reducing agent like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, (R)-4-phenyl-2-pentanol, as a mixture of diastereomers. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions.
| Transformation | Reagents | Product |
| α-Bromination (acidic) | Br₂, H⁺ | Mixture of 1-bromo- and 3-bromo-4-phenyl-2-pentanone |
| α-Bromination (basic) | Br₂, OH⁻ | Primarily 1-bromo-4-phenyl-2-pentanone |
| Reduction | NaBH₄ | (R)-4-phenyl-2-pentanol (diastereomeric mixture) |
Mechanistic Investigations and Theoretical Studies
Reaction Mechanism Elucidation in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds such as (R)-4-phenyl-2-pentanone is a cornerstone of modern chemistry, heavily relying on asymmetric catalysis. Understanding the underlying mechanisms is crucial for the development of efficient and highly selective catalysts.
Palladium(II)-catalyzed reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The stereochemical outcome of these reactions is often determined in the key nucleopalladation step, where a nucleophile and a Pd(II) species add across an alkene. The resulting Pd(II)-alkyl intermediate can then undergo various transformations to yield the final product. nih.gov
The identity of the ligands coordinated to the palladium center plays a pivotal role in dictating the stereochemical pathway. nih.gov For instance, in intramolecular alkoxyarylation reactions, the choice between monodentate and chelating phosphine (B1218219) ligands can switch the mechanism between cis-oxypalladation and trans-oxypalladation. nih.gov While specific studies detailing the palladium-catalyzed synthesis of (R)-4-phenyl-2-pentanone are not prevalent, the general principles of stereocontrol in Pd(II) catalysis are applicable. In a hypothetical enantioselective synthesis involving a nucleopalladation-type mechanism, the chiral environment created by the catalyst would favor one diastereomeric transition state over another, leading to the desired (R)-enantiomer. The development of Pd(II)-catalyzed enantioselective C-H activation followed by C-O bond formation to produce chiral benzofuranones highlights the potential for creating stereocenters through Pd(II)/Pd(IV) redox catalysis, a process governed by the chiral ligand environment. nih.gov
Table 1: Ligand Influence on Stereochemistry in Pd(II)-Catalyzed Oxypalladation
| Ligand Type | Example Ligands | Observed Stereochemical Pathway |
|---|---|---|
| Monodentate Phosphine | PCy₃, P[(p-MeO)C₆H₄]₃ | cis-oxypalladation |
| Chelating Phosphine | (±)-BINAP, DPP-benzene | trans-oxypalladation |
Data derived from studies on unsaturated alcohols. nih.gov
Chiral ligands are essential components in asymmetric catalysis, forming complexes with metal ions to create a chiral catalytic environment. beilstein-journals.org This environment forces the reaction to proceed through a lower energy transition state for one enantiomer, resulting in high enantiomeric excess (ee). nih.gov The specific pairing of a chiral ligand and a metal ion is crucial for the catalytic activity and effectiveness of the complex. semanticscholar.org
The design of these ligands is critical. For example, tridentate chiral ligands can form more rigid complexes with metals, which is considered advantageous for asymmetric reductions compared to unidentate or bidentate ligands. nih.gov In the context of producing a specific enantiomer like (R)-4-phenyl-2-pentanone, the chiral ligand would coordinate to a metal catalyst, and the substrate (a prochiral ketone or its precursor) would then bind to this complex. The steric and electronic properties of the ligand would direct the approach of the reactant (e.g., a hydride source), favoring attack on one face of the carbonyl group over the other. For instance, studies on imidazolidin-4-one (B167674) based ligands in copper(II)-catalyzed Henry reactions show that the cis or trans configuration of the ligand directly determines whether the resulting major enantiomer is (S) or (R). beilstein-journals.org This principle of "ligand-controlled" stereoselectivity is fundamental to asymmetric synthesis.
Mechanistic Aspects of Biocatalytic Reactions
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly oxidoreductases and transaminases, are capable of producing chiral compounds like (R)-4-phenyl-2-pentanone with exceptional purity.
The enzymatic reduction of a prochiral ketone, such as the precursor to (R)-4-phenyl-2-pentanol, is a common biotransformation. This reaction is typically catalyzed by ketoreductases and involves the transfer of a hydride ion (H⁻) from a cofactor, usually NADPH or NADH, to the carbonyl carbon of the substrate. researchgate.net
The mechanism involves the binding of both the cofactor and the substrate within the enzyme's active site. The enzyme positions the nicotinamide (B372718) ring of the cofactor in close proximity to the ketone's carbonyl group. The active site's architecture facilitates the direct and stereospecific transfer of a hydride from the C4 position of the nicotinamide ring to one of the two faces (re or si) of the carbonyl. nih.gov This precise positioning is responsible for the high enantioselectivity of the reduction. Following the hydride transfer, a proton is typically transferred from a nearby acidic amino acid residue (or a water molecule) to the carbonyl oxygen, yielding the chiral alcohol. While many enzymes utilize cofactors, some metalloenzymes, like carbonic anhydrase, have been shown to catalyze ketone reduction through an abiotic mechanism involving the formation of a mononuclear zinc hydride intermediate from a silane. nih.gov
The ability of enzymes to select a specific substrate from a complex mixture and convert it into a single stereoisomer is a hallmark of biocatalysis. This substrate specificity and stereoselectivity are dictated by the three-dimensional structure of the enzyme's active site.
Oxidoreductases (Ketoreductases): In the case of reducing 4-phenyl-2-pentanone, the active site of a suitable oxidoreductase would possess a binding pocket that accommodates the phenyl and methyl groups of the substrate in a highly specific orientation. This precise fit, governed by hydrophobic, steric, and electronic interactions, exposes one face of the carbonyl group to the hydride-donating cofactor (e.g., NADPH). For example, 4-ethylphenol (B45693) methylenehydroxylase acts on a range of 4-alkylphenols, hydroxylating the methylene (B1212753) group next to the ring to produce the corresponding (R)-enantiomer of the alcohol, demonstrating inherent stereopreference. researchgate.net
Transaminases (TAs): Transaminases catalyze the transfer of an amino group from an amino donor to a keto acceptor. To synthesize (R)-4-amino-4-phenylpentane from 4-phenyl-2-pentanone, an (R)-selective transaminase would be used. These enzymes utilize the cofactor pyridoxal-5'-phosphate (PLP). nih.gov The mechanism involves the formation of a Schiff base (external aldimine) between the PLP and the amino donor. This is converted to a ketimine and then hydrolyzed, leaving the amino group on the enzyme as pyridoxamine-5'-phosphate (PMP). The ketone substrate then enters the active site, forms a new Schiff base with the PMP, and is subsequently converted to the chiral amine product. The enzyme's active site controls the stereochemistry by directing the protonation of the key quinonoid intermediate from a specific face. The structural features of the active site, such as the flexibility of certain residues and the size of the binding pockets, determine the enzyme's substrate scope and whether it can accept substrates with or without α-carboxylate groups. nih.gov
Table 2: Kinetic Parameters of Blastococcus saxobsidens Transaminase for Various Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |
|---|---|---|---|
| D-glutamate | 0.4 ± 0.1 | 1.10 ± 0.08 | 2750 |
| α-ketoglutarate | 0.20 ± 0.04 | 1.0 ± 0.1 | 5000 |
| (R)-PEA | 2.0 ± 0.4 | 0.040 ± 0.003 | 20 |
| 4-methyl-2-oxovalerate | 0.7 ± 0.2 | 0.020 ± 0.002 | 28 |
Data highlights the varied substrate specificity of a D-amino acid transaminase. nih.gov (R)-PEA = (R)-1-phenylethylamine.
Co-factors are non-protein chemical compounds essential for the catalytic activity of many enzymes. Their role is central to the mechanism and the stereochemical outcome of the reaction.
The pyridine (B92270) nucleotide transhydrogenase provides an example of the intricate role of cofactors, catalyzing the reversible transfer of a hydride ion between NAD⁺ and NADP⁺. nih.gov Mechanistic studies show that in the reduction of an NAD⁺ analog by NADH, the reaction can proceed through an intermediate step involving NADP(H) or via a direct transfer, depending on the specific enzyme and reaction conditions. nih.gov This underscores the complex and highly regulated role of cofactors in dictating reaction pathways.
Computational Chemistry Approaches
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (R)-4-phenyl-2-pentanone, DFT could be employed to map out the potential energy surfaces of its various chemical transformations. This would involve:
Identifying Stationary Points: Locating the geometries of reactants, products, intermediates, and transition states.
Calculating Energies: Determining the relative energies of these stationary points to establish the thermodynamics and kinetics of the reaction.
Visualizing Transition States: Analyzing the vibrational modes of transition state structures to confirm they represent the correct reaction coordinate.
For example, in the asymmetric hydrogenation of the ketone moiety to form the corresponding alcohol, DFT could be used to model the reaction pathway with a chiral catalyst. The calculations would aim to determine the transition state energies for the formation of the (R,R) and (R,S) diastereomeric alcohol products. A lower activation energy for one pathway would provide a theoretical explanation for the observed stereoselectivity.
Hypothetical DFT Study Data for a Catalytic Reaction
| Species | Electronic Energy (Hartree) | Gibbs Free Energy (kcal/mol) |
| (R)-4-phenyl-2-pentanone + Catalyst | -X.XXXX | 0.0 |
| Transition State to (R,R)-alcohol | -Y.YYYY | +15.2 |
| Transition State to (R,S)-alcohol | -Z.ZZZZ | +18.5 |
| (R,R)-4-phenyl-2-pentanol + Catalyst | -A.AAAA | -5.7 |
| (R,S)-4-phenyl-2-pentanol + Catalyst | -B.BBBB | -4.9 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results a DFT study would yield.
Molecular Modeling of Catalyst-Substrate Interactions
Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, to simulate the interaction between a catalyst and a substrate. For the stereoselective synthesis involving (R)-4-phenyl-2-pentanone, these models would be crucial for understanding the origin of enantioselectivity.
Key aspects that would be investigated include:
Binding Modes: Identifying the most stable conformations of the catalyst-substrate complex.
Non-covalent Interactions: Analyzing hydrogen bonding, van der Waals forces, and steric hindrance that dictate the orientation of the substrate in the catalyst's active site.
Conformational Analysis: Exploring the different conformations of both the catalyst and the substrate to find the lowest energy arrangement that leads to the desired product.
By visualizing these interactions, researchers can rationally design more effective and selective catalysts. For instance, modeling could reveal that a specific substituent on a chiral ligand creates a steric clash that disfavors the transition state leading to the undesired enantiomer.
Semiempirical Calculations in Stereoselective Synthesis
Semiempirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. While less accurate than DFT, they are significantly faster, allowing for the screening of large numbers of catalysts or substrates.
In the context of the stereoselective synthesis of or from (R)-4-phenyl-2-pentanone, semiempirical calculations could be used for:
Initial Screening: Rapidly predicting the stereochemical outcome for a wide range of potential catalysts.
Large System Modeling: Studying complex systems where higher levels of theory would be computationally prohibitive.
Generating Initial Geometries: Providing starting structures for more accurate DFT calculations.
The trade-off between speed and accuracy makes these methods a valuable tool in the initial stages of a computational investigation.
Kinetic Analysis of Reaction Systems
Kinetic analysis of reaction systems involving (R)-4-phenyl-2-pentanone would provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation energies. While no specific kinetic studies for this compound are available, a kinetic analysis of the structurally similar 4-phenyl-2-butanone in hydrogenation reactions provides a framework for how such an investigation would be conducted. qub.ac.ukresearchgate.net
A typical kinetic study would involve:
Monitoring Reaction Progress: Measuring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst loading).
Rate Law Determination: Fitting the experimental data to different kinetic models (e.g., Langmuir-Hinshelwood, Michaelis-Menten) to determine the mathematical form of the rate law.
Parameter Estimation: Calculating the rate constants and equilibrium constants for the elementary steps of the proposed reaction mechanism.
Example of a Kinetic Data Table for a Hypothetical Reaction
| Initial [Substrate] (mol/L) | Initial Rate (mol/L·s) | Temperature (K) | Rate Constant (k) |
| 0.1 | 1.2 x 10⁻⁴ | 300 | 1.2 x 10⁻³ s⁻¹ |
| 0.2 | 2.4 x 10⁻⁴ | 300 | 1.2 x 10⁻³ s⁻¹ |
| 0.1 | 2.5 x 10⁻⁴ | 310 | 2.5 x 10⁻³ s⁻¹ |
| 0.1 | 5.1 x 10⁻⁴ | 320 | 5.1 x 10⁻³ s⁻¹ |
Note: This table represents hypothetical data for a first-order reaction to illustrate the principles of kinetic analysis.
Such studies are essential for optimizing reaction conditions in industrial processes and for validating the mechanisms proposed by theoretical studies.
Applications in Organic Synthesis and Biocatalysis
Chiral Building Block in Complex Molecule Synthesis
A chiral building block is a molecule that is incorporated into a larger structure, contributing its specific stereochemistry to the final product. This strategy is fundamental in modern asymmetric synthesis, allowing for the efficient construction of complex, optically active molecules.
(R)-4-phenyl-2-pentanone serves as a key prochiral substrate for the synthesis of enantiomerically pure compounds. The primary transformation is its stereoselective reduction to the corresponding alcohol, (R)-4-phenyl-2-pentanol. This resulting chiral alcohol is a valuable building block for further synthetic applications. The generation of such enantiopure alcohols is a critical step, as the specific stereoisomer is often essential for the biological activity required in drug development. acs.org Similarly, the reductive amination of the ketone can produce the corresponding chiral amine, another class of high-value intermediates. mdpi.com Chiral amines are crucial as resolving agents, ligands in asymmetric catalysis, and as core components of pharmaceutical and agrochemical products. mdpi.com
The synthesis of single-enantiomer drug intermediates is of paramount importance to the pharmaceutical industry. unizar.esresearchgate.net Chiral intermediates derived from ketones like (R)-4-phenyl-2-pentanone are in high demand for creating bulk drug substances. unizar.esresearchgate.net The use of biocatalysis to produce these intermediates is a particularly powerful strategy, as enzymes can exhibit high chemo-, regio-, and enantioselectivity under mild, environmentally friendly conditions. unizar.es For instance, the enzymatic reduction of ketones is a well-established method for producing chiral alcohol intermediates for active pharmaceutical ingredients (APIs). A classic example involves the production of (R)-tetrahydrothiophene-3-ol, a building block for the antibacterial drug sulopenem, via the highly selective enzymatic reduction of the corresponding ketone. This highlights the general principle where a ketone, through a stereoselective transformation, yields a chiral intermediate that is then used in the synthesis of a final drug product.
Chiral Auxiliary and Inducer in Asymmetric Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Common examples of chiral auxiliaries include Evans' oxazolidinones, ephedrine (B3423809) derivatives, and camphorsultam. Based on a review of scientific literature, the use of (R)-4-phenyl-2-pentanone in the capacity of a chiral auxiliary or inducer is not a described application. Its primary role is that of a prochiral substrate or a precursor to other chiral molecules.
Development of Novel Biocatalysts and Biotransformation Processes
Biocatalysis, the use of enzymes and whole-cell microorganisms to perform chemical transformations, offers a sustainable and highly selective alternative to traditional chemical synthesis. The development of novel enzymes and multi-step biocatalytic processes is a major focus for the production of valuable chiral compounds.
To be useful on an industrial scale, biocatalysts must often be improved through protein engineering. Directed evolution and rational design are used to enhance properties like substrate scope, activity, stability, and, crucially, stereoselectivity.
A landmark case in enzyme engineering is the development of a transaminase for the manufacture of the antidiabetic drug sitagliptin. The initial enzyme from Arthrobacter sp. (ATA-117) was engineered through multiple rounds of directed evolution to accept the bulky prositagliptin ketone. The final variant could convert high concentrations of the substrate (200 g/L) with an exceptional enantiomeric excess (e.e.) of ≥99.95%, demonstrating the power of engineering to create highly efficient and selective biocatalysts for pharmaceutical production. Similarly, ketoreductases (KREDs) are frequently engineered to improve the enantioselectivity of alcohol production.
Table 1: Examples of Enzyme Engineering for Chiral Synthesis
| Target Molecule | Enzyme Type | Engineering Goal | Initial e.e. | Final e.e. | Source |
|---|---|---|---|---|---|
| Sitagliptin | Transaminase (ATA-117) | Accept bulky ketone substrate | Not specified | ≥99.95% | |
| (R)-tetrahydrothiophene-3-ol | Ketoreductase (KRED) | Improve enantioselectivity | 63% | 99.3% |
Multi-enzyme cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next, are increasingly used to build complex molecules in a single pot. These systems improve efficiency by minimizing intermediate purification steps, overcoming unfavorable equilibria, and enabling internal recycling of expensive cofactors like NAD(P)H.
One strategy involves confining a cofactor-dependent cascade within nanoparticles. This approach was used to synthesize a range of chiral alcohols with high stereoselectivity (>99% e.e. for several substrates) by packaging a ketoreductase and a glucose dehydrogenase for NADPH recycling. This co-localization significantly enhances catalytic efficiency and cofactor recycling. Another approach combines an alcohol dehydrogenase (ADH) with a ω-transaminase (ωTA) to produce aminoalcohols directly from diols. The ADH first oxidizes one end of the diol to a hydroxy-ketone, which is then aminated by the ωTA to yield the final chiral aminoalcohol. Such systems represent a sophisticated method for the efficient, one-pot synthesis of high-value chiral building blocks.
Table 2: Components of a Multi-Enzyme Cascade for Aminoalcohol Synthesis
| Enzyme | Abbreviation | Role in Cascade |
|---|---|---|
| Alcohol Dehydrogenase | ADH | Oxidizes a diol to a hydroxy-ketone |
| ω-Transaminase | ωTA | Converts the ketone to a chiral amine |
Future Research Directions
Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency
A significant area of investigation involves the use of transition metal catalysts combined with chiral ligands. For example, ruthenium-BINAP complexes have demonstrated the ability to achieve high enantiomeric excess. The goal is to develop catalysts that function under milder conditions and with lower catalyst loadings while achieving enantiomeric excesses (e.e.) of over 99%.
Organocatalysis, which uses small organic molecules as catalysts, is another promising direction. These catalysts can create a chiral environment that directs a reaction toward the desired (R)-enantiomer. tuwien.at Research is focused on developing more durable and recyclable organocatalysts suitable for a broader array of reaction conditions. tuwien.at
Table 1: Promising Catalytic Systems
| Catalyst Type | Ligand/Catalyst Example | Target Improvement |
|---|---|---|
| Transition Metal | Ruthenium-BINAP | Higher turnover number, lower reaction temperatures. |
Exploration of Alternative Biocatalytic Pathways for (R)-2-Pentanone, 4-phenyl- Transformations
Biocatalysis, which utilizes enzymes for chemical reactions, offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. srce.hr Research is actively exploring the discovery and engineering of enzymes for both the synthesis of (R)-2-Pentanone, 4-phenyl-, and its conversion into other valuable compounds.
A primary focus is on ketoreductases (KREDs), which can reduce a prochiral ketone precursor with high stereoselectivity to produce (R)-2-Pentanone, 4-phenyl-. Future efforts will likely involve protein engineering to improve the stability and activity of these enzymes under industrial conditions.
Other enzymes, such as transaminases, are also being investigated. rsc.orgrsc.org These can be used in kinetic resolutions to separate a racemic mixture by selectively converting the (S)-enantiomer, thus isolating the desired (R)-enantiomer. rsc.orgrsc.org Multi-enzyme systems are being developed to enhance the conversion of ketones to amines. rsc.orgrsc.org For instance, a system combining (R)-selective ω-transaminase, formate (B1220265) dehydrogenase, formate acetyltransferase, and lactate (B86563) dehydrogenase has been shown to improve the conversion of 4-phenyl-2-butanone to 4-phenylbutan-2-amine to 98.2%. rsc.orgrsc.org
Table 2: Biocatalytic Approaches
| Enzyme Class | Application | Research Goal |
|---|---|---|
| Ketoreductases (KREDs) | Asymmetric reduction of precursors | Enhanced stability and activity in various solvents. |
| Transaminases | Kinetic resolution and asymmetric synthesis | Higher enantiomeric ratio and yield. rsc.orgrsc.org |
Advanced Spectroscopic and Chromatographic Techniques for Chiral Analysis
The precise measurement of enantiomeric purity is essential. Future research is aimed at creating more sensitive, rapid, and dependable analytical techniques for the chiral analysis of (R)-2-Pentanone, 4-phenyl-.
In chromatography, the development of new chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a key objective. mdpi.com Researchers are designing CSPs with innovative chiral selectors to achieve better separation of (R)- and (S)-enantiomers. mdpi.comrsc.org Supercritical fluid chromatography (SFC) is also being explored as a more sustainable and faster alternative to HPLC. researchgate.net
Advanced spectroscopic methods are also being refined for chiral analysis. Techniques such as vibrational circular dichroism (VCD) can determine the absolute configuration of chiral molecules. researchgate.net The combination of these spectroscopic techniques with computational modeling is expected to provide a more thorough understanding of the chiroptical properties of (R)-2-Pentanone, 4-phenyl-.
Table 3: Chiral Analysis Techniques
| Analytical Technique | Area of Advancement | Benefit |
|---|---|---|
| HPLC/GC | Novel Chiral Stationary Phases (CSPs) | Improved resolution and faster analysis. mdpi.comrsc.org |
| Supercritical Fluid Chromatography (SFC) | Method development and optimization | Reduced solvent use and quicker separations. researchgate.net |
Integration of Computational and Experimental Methodologies in Reaction Design
The collaboration between computational chemistry and experimental research is increasingly vital for designing new synthetic routes and optimizing existing ones. This integrated approach shows considerable promise for (R)-2-Pentanone, 4-phenyl-.
Computational methods like Density Functional Theory (DFT) can model reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. bham.ac.uk This enables researchers to screen potential catalysts and conditions virtually, saving time and resources. bham.ac.uk Modeling the transition states of a catalytic cycle can offer insights into the origins of enantioselectivity and inform the design of more effective chiral ligands.
Furthermore, the development of quantitative structure-activity relationship (QSAR) and quantitative structure-enantioselectivity relationship (QSER) models can help predict the performance of different catalysts. These models, which are based on experimental data, can accelerate the identification of optimal catalytic systems for synthesizing (R)-2-Pentanone, 4-phenyl-.
Table 4: Computational and Experimental Integration
| Computational Method | Application in (R)-2-Pentanone, 4-phenyl- Research | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling catalyst-substrate interactions and reaction pathways. bham.ac.uk | Rational design of more selective catalysts. |
| Kinetic Modeling | Understanding reaction kinetics and solvent effects upon scale-up. bham.ac.uk | Identification of dominant reaction routes and physiochemically meaningful kinetic data. |
Table 5: Mentioned Compounds
| Compound Name |
|---|
| (R)-2-Pentanone, 4-phenyl- |
| (S)-2-Pentanone, 4-phenyl- |
| 4-phenyl-2-butanone |
| 4-phenylbutan-2-amine |
| Ruthenium |
Q & A
Basic: What synthetic strategies are employed to prepare enantiomerically pure (R)-4-phenyl-2-pentanone?
Answer:
Enantioselective synthesis of (R)-4-phenyl-2-pentanone can be achieved via retrosynthetic analysis starting from ethyl acetoacetate (acetoacetic ester). Key steps include:
- Alkylation of the acetoacetic ester with a benzyl halide to introduce the phenyl group.
- Asymmetric catalysis (e.g., chiral transition-metal complexes or organocatalysts) during ketone formation to ensure enantiomeric purity.
- Chiral resolution via HPLC using chiral stationary phases (e.g., cellulose derivatives) or enzymatic kinetic resolution to isolate the (R)-enantiomer.
Characterization by polarimetry and chiral GC/MS validates enantiomeric excess .
Basic: How is the structural elucidation of (R)-4-phenyl-2-pentanone performed using spectroscopic methods?
Answer:
- IR spectroscopy : Confirms the ketone carbonyl stretch (~1715 cm⁻¹) and phenyl C-H stretches (~3000-3100 cm⁻¹).
- NMR spectroscopy :
- ¹H NMR : Signals for the methyl group (δ 1.0–1.2 ppm), methylene groups (δ 1.4–1.8 ppm), and aromatic protons (δ 7.2–7.4 ppm).
- ¹³C NMR : Ketone carbonyl (δ ~210 ppm), quaternary carbon (δ ~45 ppm), and aromatic carbons (δ 125–140 ppm).
- Mass spectrometry : Base peak at m/z 58 (acylium ion, [CH₃CO]⁺) and fragments at m/z 91 (tropylium ion from phenyl group) .
Advanced: How can contradictions in analytical data for byproducts in crosslinking reactions involving 2-pentanone derivatives be resolved?
Answer:
Discrepancies in identifying byproducts (e.g., 2-pentanone oxime vs. 2-hexanone oxime) require:
- Multi-method validation : Cross-validate GC/MS, LC/MS, and FTIR data with reference standards.
- Isotopic labeling : Use ¹³C-labeled crosslinking agents to track oxime formation pathways.
- Reaction monitoring : Employ in situ NMR or Raman spectroscopy to detect transient intermediates during crosslinking .
Advanced: What metabolic engineering approaches improve microbial production of 2-pentanone derivatives?
Answer:
- Flux balance analysis (FBA) : Model ATP yield trade-offs during elongation of 6-oxohexanoyl-CoA to 2-pentanone.
- Enzyme engineering : Optimize FadM activity to reduce early termination of β-oxidation pathways.
- Cofactor balancing : Introduce NADPH-regenerating enzymes (e.g., glucose-6-phosphate dehydrogenase) to sustain redox balance. Thermodynamic feasibility is limited to <0.15 mol 2-pentanone per mol lactate .
Advanced: How does water influence the catalytic condensation of 2-pentanone on MgO(111) surfaces?
Answer:
- Mechanistic studies : Water dissociates into surface hydroxyls, stabilizing intermediates via proton transfer (e.g., enolate formation).
- DFT simulations : Calculate energy barriers for aldol condensation steps on hydroxylated vs. pristine MgO(111).
- Experimental validation : Use in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor surface intermediates under humid conditions .
Basic: What environmental degradation pathways are relevant for 2-pentanone derivatives?
Answer:
- Atmospheric oxidation : React with OH radicals (kOH ~ 1.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) to form peroxyacyl nitrates.
- Aqueous-phase photolysis : Study using UV-Vis spectroscopy (λ = 290–320 nm) to track ketone decomposition.
- Microbial degradation : Aerobic soil assays with Pseudomonas spp. quantify biodegradation half-lives .
Advanced: How is 4-phenyl-2-pentanone isolated from natural matrices, and what challenges arise in quantification?
Answer:
- Extraction : Use accelerated solvent extraction (ASE) with acetone/ethanol (3:1 v/v) at 60°C.
- GC-EAD/GC-MS : Compare retention indices and mass spectra with synthetic standards. Challenges include co-elution with terpenoids (e.g., α-thujene) and matrix effects in plant extracts .
Advanced: Why does 2-pentanone production in microbial systems exhibit low thermodynamic feasibility, and how is this addressed?
Answer:
- ATP yield limitation : Complete β-oxidation to CO₂ yields 5 ATP, while early termination to 2-pentanone yields none.
- Co-substrate optimization : Supplement with acetate to redirect carbon flux via acetyl-CoA.
- Pathway modularity : Decouple elongation and ketogenesis steps using orthogonal enzyme systems .
Basic: What safety protocols are critical for handling 2-pentanone derivatives in laboratory settings?
Answer:
- Ventilation : Use fume hoods to limit exposure (TLV-TWA = 200 ppm).
- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular contact.
- Spill management : Absorb with vermiculite and neutralize with 10% NaOH solution .
Advanced: How do steric and electronic effects of the phenyl group influence the reactivity of (R)-4-phenyl-2-pentanone?
Answer:
- Steric hindrance : The phenyl group reduces nucleophilic attack at the carbonyl carbon (e.g., in Grignard reactions).
- Electronic effects : Resonance donation from the phenyl ring stabilizes the enolate intermediate, favoring aldol condensation.
- Kinetic studies : Compare reaction rates with unsubstituted 2-pentanone using stopped-flow UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
